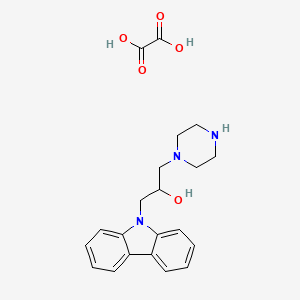
6-chloro-N-(4-chlorophenyl)-4-nitro-2-pyridinamine 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-(4-chlorophenyl)-4-nitro-2-pyridinamine 1-oxide is a chemical compound that has gained attention in the field of scientific research due to its potential biological and therapeutic applications. This compound is commonly referred to as "6-Cl-PNP-NO" and is a member of the nitric oxide donor family of compounds. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes such as vasodilation, immune response, and neurotransmission. The synthesis of 6-Cl-PNP-NO is relatively simple, and it has been shown to possess unique biochemical and physiological effects that make it a promising candidate for future research.
作用机制
The mechanism of action of 6-Cl-PNP-NO is primarily through the release of nitric oxide. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes such as vasodilation, immune response, and neurotransmission. The compound is a nitric oxide donor, which means it releases nitric oxide in a controlled manner. The release of nitric oxide leads to the activation of various signaling pathways that result in the observed biological and therapeutic effects.
Biochemical and Physiological Effects:
6-Cl-PNP-NO has been shown to possess unique biochemical and physiological effects that make it a promising candidate for future research. The compound has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. In cancer research, 6-Cl-PNP-NO has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, the compound has been shown to improve vascular function and reduce blood pressure. In neurological research, 6-Cl-PNP-NO has been shown to protect against neurodegeneration and improve cognitive function.
实验室实验的优点和局限性
The advantages of using 6-Cl-PNP-NO in lab experiments are its ease of synthesis, low cost, and unique biological and therapeutic effects. The compound has been shown to be effective in various disease models and has the potential to be developed into a therapeutic agent. However, the limitations of using 6-Cl-PNP-NO in lab experiments are its potential toxicity and lack of specificity. The compound releases nitric oxide in a non-specific manner, which can lead to unwanted side effects.
未来方向
There are several future directions for research on 6-Cl-PNP-NO. One direction is to investigate the compound's potential as a therapeutic agent in various diseases such as cancer, cardiovascular disease, and neurological disorders. Another direction is to develop more specific nitric oxide donors that can target specific signaling pathways. Additionally, research can be done to investigate the potential toxicity of the compound and to develop safer alternatives. Finally, research can be done to investigate the potential of combining 6-Cl-PNP-NO with other compounds to enhance its therapeutic effects.
合成方法
The synthesis of 6-Cl-PNP-NO involves the reaction of 6-chloro-2-pyridinamine and 4-chloronitrobenzene in the presence of a base such as sodium hydroxide. This reaction results in the formation of 6-chloro-N-(4-chlorophenyl)-4-nitropyridin-2-amine, which is then converted to 6-Cl-PNP-NO through a nitration reaction using sodium nitrite and acetic acid. The final product is a yellow crystalline powder with a melting point of 204-205°C.
科学研究应用
6-Cl-PNP-NO has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular disease, and neurological disorders. The compound has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. In cancer research, 6-Cl-PNP-NO has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, the compound has been shown to improve vascular function and reduce blood pressure. In neurological research, 6-Cl-PNP-NO has been shown to protect against neurodegeneration and improve cognitive function.
属性
IUPAC Name |
6-chloro-N-(4-chlorophenyl)-1-hydroxy-4-nitropyridin-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O3/c12-7-1-3-8(4-2-7)14-11-6-9(16(18)19)5-10(13)15(11)17/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBWRUALAUTDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C=C(C=C(N2O)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4891477.png)
![1-[4-(2,6-diisopropylphenoxy)butyl]piperidine](/img/structure/B4891481.png)


![2-(4-bromophenyl)-2-oxoethyl 4-[(2-bromo-4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4891497.png)
![2-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B4891511.png)
![2,2,3,3-tetrafluoro-N,N'-bis[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]succinamide](/img/structure/B4891515.png)
![2-{[4-(4-chloro-3-methylphenoxy)butyl]amino}ethanol](/img/structure/B4891528.png)
![4-ethoxy-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B4891536.png)

![N-benzyl-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B4891549.png)
![3-benzyl-2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B4891569.png)
![(2R*,3R*)-1'-[(4-amino-2-pyridinyl)carbonyl]-3-(dimethylamino)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4891574.png)
![8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4891579.png)